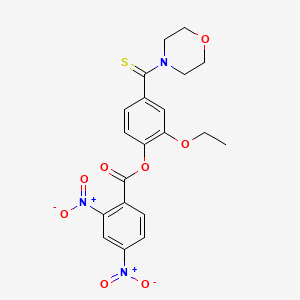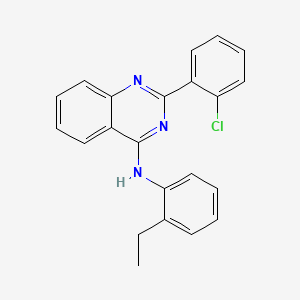![molecular formula C12H10N2O3S2 B11654637 Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11654637.png)
Methyl [4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE is a complex organic compound that features a thiazolidine ring fused with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE typically involves a multi-step process. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with thioamides under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification is typically achieved through techniques such as flash chromatography using hexane and ethyl acetate as eluents .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE has several scientific research applications:
Wirkmechanismus
The mechanism of action of METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE involves its interaction with specific molecular targets. The compound is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This mechanism is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the pyridine moiety.
Pyridine-2-thione: Contains the pyridine ring but lacks the thiazolidine structure.
Sulfoxides and Sulfones: Oxidized derivatives of thiazolidine compounds.
Uniqueness
METHYL 2-{4-OXO-5-[(PYRIDIN-4-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETATE is unique due to its fused thiazolidine-pyridine structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C12H10N2O3S2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
methyl 2-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C12H10N2O3S2/c1-17-10(15)7-14-11(16)9(19-12(14)18)6-8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
GRWROBCDGBHOPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=NC=C2)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11654561.png)


![Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11654579.png)

![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11654588.png)
![7-[(4-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11654595.png)
![2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11654602.png)
![2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B11654617.png)
![2-(2,4-dichlorophenyl)-N-[4-(dimethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B11654625.png)
![(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654626.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11654630.png)

